

(3-Chlorothiophen-2-yl)boronic acid CAS number

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Compound of Interest

Compound Name: (3-Chlorothiophen-2-yl)boronic acid

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An In-Depth Technical Guide to **(3-Chlorothiophen-2-yl)boronic acid** (CAS: 324024-80-8) for Advanced Chemical Synthesis

Introduction

(3-Chlorothiophen-2-yl)boronic acid, identified by the CAS number 324024-80-8, is a pivotal heterocyclic building block in modern organic synthesis.^{[1][2][3]} Its structure, featuring a thiophene ring substituted with both a chloro group and a boronic acid moiety, makes it an exceptionally versatile reagent. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, present in numerous FDA-approved drugs, due to their diverse biological activities and ability to act as bioisosteres of phenyl rings.^{[4][5][6][7]} This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and core applications of **(3-Chlorothiophen-2-yl)boronic acid**, with a focus on its instrumental role in carbon-carbon bond formation.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally linked to its physical and chemical properties. **(3-Chlorothiophen-2-yl)boronic acid** is typically a solid at room temperature, with stability that permits its handling under standard laboratory conditions.^[8] Key identifying and physical properties are summarized below.

Property	Value	Source(s)
CAS Number	324024-80-8	[1] [2] [3]
Molecular Formula	C ₄ H ₄ BClO ₂ S	[1]
Molecular Weight	162.41 g/mol	[1]
IUPAC Name	(3-chlorothiophen-2-yl)boronic acid	[1]
InChI Key	SFFHGVONBNWST-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>B(C1=C(C=CS1)Cl)(O)O</chem>	[1]
Physical Form	Solid	[8]
Melting Point	186-190 °C (related carboxylic acid)	

Synthesis: The Lithiation-Borylation Pathway

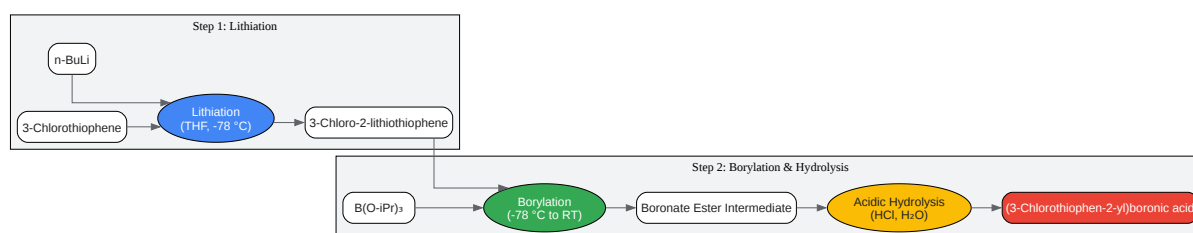
The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate.[\[9\]](#)[\[10\]](#) For a heteroaromatic compound like 3-chlorothiophene, a directed ortho-metalation approach via lithiation is highly effective. The proton at the C2 position of the thiophene ring is the most acidic due to the inductive effect of the adjacent sulfur atom, allowing for regioselective deprotonation.

The causality for this synthetic choice is rooted in efficiency and selectivity. Direct lithiation of 3-chlorothiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively generates the 2-lithiated intermediate. This low temperature is critical to prevent side reactions, such as decomposition of the organolithium species or loss of the chloro-substituent. The subsequent addition of a trialkyl borate, typically trimethyl or triisopropyl borate, acts as an electrophilic trap for the nucleophilic carbon of the lithiated thiophene. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final **(3-Chlorothiophen-2-yl)boronic acid**. This "lithiation-borylation" strategy is a cornerstone of modern organoboron chemistry.[\[11\]](#)[\[12\]](#)

Experimental Protocol: Synthesis of (3-Chlorothiophen-2-yl)boronic acid

- Step 1: Setup and Reagent Preparation
 - Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
 - Maintain the system under an inert nitrogen atmosphere throughout the reaction.
 - Dissolve 3-chlorothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
- Step 2: Lithiation
 - Cool the solution of 3-chlorothiophene to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (1.05 equivalents, typically as a 2.5 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
 - Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiated intermediate.
- Step 3: Borylation
 - Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Step 4: Hydrolysis and Workup
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

- Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Step 5: Purification
 - The crude **(3-Chlorothiophen-2-yl)boronic acid** can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) to afford the final product as a solid.



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Caption: Synthesis of **(3-Chlorothiophen-2-yl)boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

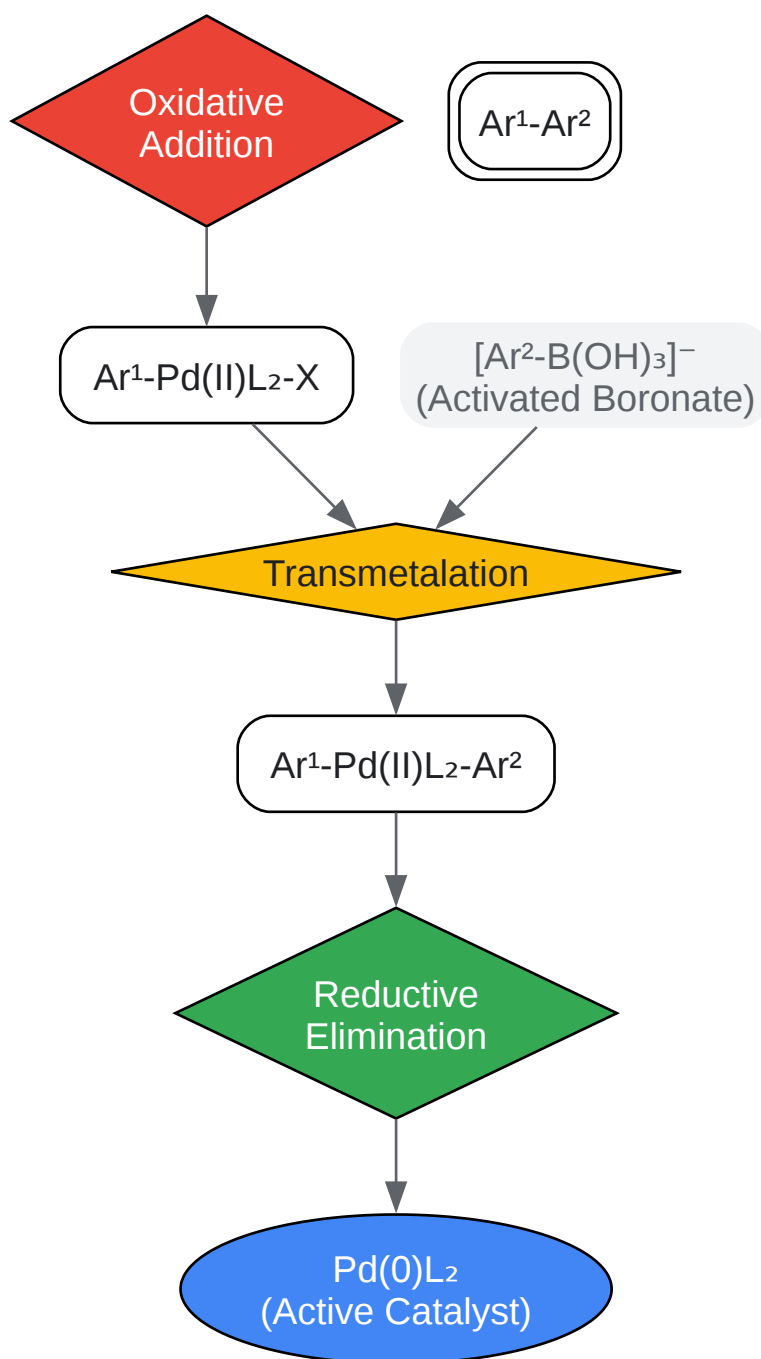
The paramount application of **(3-Chlorothiophen-2-yl)boronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[13][14]} This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp^2 -hybridized carbon atoms.^[13] In drug discovery, it enables the modular assembly of complex molecular scaffolds, such as biaryls and heteroaryl-aryl systems, which are common motifs in biologically active compounds.^{[15][16]}

In this reaction, **(3-Chlorothiophen-2-yl)boronic acid** serves as the organoboron component (the nucleophile), which, after activation with a base, transfers its organic group to a palladium(II) center. This palladium complex then couples with an organic halide or triflate (the electrophile).

The Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.^{[13][14][17]}

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar^1-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.^{[14][18]}
- **Transmetalation:** The boronic acid ($Ar^2-B(OH)_2$) is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-chlorothiophen-2-yl moiety) to the Pd(II) center, displacing the halide and forming a new $Ar^1-Pd-Ar^2$ complex.^[17]
- **Reductive Elimination:** The two organic groups (Ar^1 and Ar^2) on the palladium center couple and are eliminated from the metal, forming the final C-C bond (Ar^1-Ar^2). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.^{[14][18]}



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Analytical Characterization

Confirmation of the structure and purity of **(3-Chlorothiophen-2-yl)boronic acid** is crucial. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR will show characteristic signals for the two protons on the thiophene ring. ^{13}C NMR will confirm the carbon skeleton. ^{11}B NMR spectroscopy is particularly useful for organoboron compounds, with boronic acids typically showing a broad signal around 28-34 ppm.[19][20]
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
- Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H (broad, from the boronic acid) and C-Cl bonds.

Conclusion

(3-Chlorothiophen-2-yl)boronic acid is a high-value synthetic intermediate whose utility is firmly established in the field of organic chemistry, particularly for drug discovery and development. Its strategic combination of a privileged thiophene scaffold with the versatile reactivity of a boronic acid functional group makes it an indispensable tool for constructing complex molecular architectures via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance for researchers aiming to innovate in the synthesis of novel therapeutic agents and advanced materials.

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